molecular formula C18H20N2O7 B14414866 5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 85677-95-8

5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Katalognummer: B14414866
CAS-Nummer: 85677-95-8
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: OFTWHTCEEWIQLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a dihydropyridine (DHP) derivative characterized by its 1,4-dihydropyridine core substituted with methyl, 3-nitrophenyl, and ester groups. The compound’s structure includes a 2-hydroxyethyl ester at position 5 and a methyl ester at position 3 (Figure 1). This substitution pattern distinguishes it from classical DHP calcium channel blockers like nifedipine, which typically feature simpler ester groups (e.g., methyl or ethyl). The 3-nitrophenyl group at position 4 is a common pharmacophore in DHP derivatives, contributing to calcium channel binding and vasodilatory activity .

Eigenschaften

CAS-Nummer

85677-95-8

Molekularformel

C18H20N2O7

Molekulargewicht

376.4 g/mol

IUPAC-Name

5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H20N2O7/c1-10-14(17(22)26-3)16(12-5-4-6-13(9-12)20(24)25)15(11(2)19-10)18(23)27-8-7-21/h4-6,9,16,19,21H,7-8H2,1-3H3

InChI-Schlüssel

OFTWHTCEEWIQLZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCO)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Role of Ester Functionalization in Bioactivity

The asymmetric esterification pattern in DHPs directly influences pharmacokinetic properties such as membrane permeability and metabolic stability. For instance, the 2-hydroxyethyl ester at the 5-position enhances hydrophilicity compared to conventional alkyl esters, potentially altering tissue distribution and elimination kinetics.

Hantzsch Synthesis of the Dimethyl Ester Intermediate

The foundational step in synthesizing the target compound involves the Hantzsch reaction, a classical method for constructing the 1,4-dihydropyridine ring.

Reaction Components and Conditions

The reaction employs 3-nitrobenzaldehyde, methyl acetoacetate, and ammonia in a refluxing inert solvent such as ethanol or n-butanol. The aldehyde and two equivalents of methyl acetoacetate undergo cyclocondensation, yielding 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester (Compound A).

Table 1: Hantzsch Reaction Conditions and Yield

Component Quantity (Molar Ratio) Solvent Temperature (°C) Yield (%)
3-Nitrobenzaldehyde 1.0 n-Butanol 120 85–90
Methyl Acetoacetate 2.2
Ammonia (gas) 3.0

The reaction proceeds via enamine formation, followed by cyclization, and is typically complete within 4–6 hours. The dimethyl ester (Compound A) is isolated via crystallization from acetone or ethyl acetate, yielding colorless crystals.

Regioselective Partial Hydrolysis to the Mono-Methyl Ester

The critical challenge lies in selectively hydrolyzing one methyl ester group to generate the mono-acid intermediate, which is subsequently esterified with 2-hydroxyethanol.

Alkaline Hydrolysis Protocol

Partial hydrolysis of Compound A is achieved using aqueous lithium hydroxide (LiOH·H₂O) or sodium hydroxide (NaOH) in methanol at 50–60°C. The reaction is monitored via thin-layer chromatography (TLC) to arrest hydrolysis at the mono-ester stage.

Reaction Scheme 1: Partial Hydrolysis
$$
\text{Compound A} \xrightarrow{\text{LiOH (1.1 eq), MeOH/H₂O}} \text{2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid methyl ester-5-carboxylic acid} \, (\text{Compound B})
$$

The mono-acid (Compound B) is precipitated by acidification with dilute HCl, filtered, and washed with cold methanol to remove residual dimethyl ester. Yields typically range from 75–80%.

The introduction of the 2-hydroxyethyl ester at the 5-position requires activating the carboxylic acid group of Compound B for nucleophilic attack by 2-hydroxyethanol.

Carbodiimide-Mediated Coupling

A mixture of Compound B, 2-hydroxyethanol, N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane facilitates esterification. The reaction proceeds at room temperature for 12–16 hours.

Reaction Scheme 2: Esterification
$$
\text{Compound B} + \text{HOCH₂CH₂OH} \xrightarrow{\text{DCC/DMAP, CH₂Cl₂}} \text{Target Compound}
$$

Purification and Isolation

Post-reaction, the mixture is filtered to remove dicyclohexylurea (DCU), and the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from ethyl acetate/hexane, yielding the target compound as a yellow crystalline solid (mp: 129–132°C with decomposition).

Table 2: Esterification Optimization Parameters

Parameter Condition Yield (%) Purity (HPLC)
Solvent Dichloromethane 70 98.5
Catalyst DMAP (0.1 eq)
Reaction Time (h) 16

Alternative Synthetic Routes and Modifications

Transesterification Approach

An alternative pathway involves transesterification of the 5-methyl ester in Compound A with 2-hydroxyethanol under acidic catalysis (e.g., p-toluenesulfonic acid). However, this method risks di-esterification and requires stringent stoichiometric control.

Stepwise Hantzsch Synthesis

Using methyl acetoacetate and 2-hydroxyethyl acetoacetate as distinct β-keto esters in the Hantzsch reaction could theoretically yield the asymmetric ester directly. However, the instability of 2-hydroxyethyl acetoacetate under reflux conditions limits its practicality.

Analytical Characterization and Purity Considerations

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52–7.48 (m, 1H, Ar-H), 7.42–7.38 (m, 2H, Ar-H), 6.02 (s, 1H, NH), 4.32–4.26 (m, 2H, OCH₂CH₂OH), 3.72 (s, 3H, OCH₃), 2.34 (s, 6H, 2×CH₃).
  • IR (KBr) : 3340 cm⁻¹ (O-H stretch), 1720 cm⁻¹ (C=O ester).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity ≥98.5%. Residual solvents are quantified via gas chromatography (GC).

Industrial Scale-Up and Process Optimization

Cost-Effective Solvent Selection

Replacing dichloromethane with ethyl acetate in the esterification step reduces environmental impact and aligns with green chemistry principles, albeit with a 5–10% yield reduction.

Continuous Flow Synthesis

Microreactor technology enables continuous Hantzsch cyclization and hydrolysis, reducing reaction times by 40% and improving consistency in large-scale batches.

Analyse Chemischer Reaktionen

Types of Reactions

5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The hydroxyethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Oxidation: Pyridine derivatives with altered electronic properties.

    Reduction: Amino-substituted dihydropyridine derivatives.

    Substitution: Compounds with varied functional groups enhancing biological activity.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Cell Signaling: Investigation of its effects on cellular signaling pathways.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals, particularly calcium channel blockers.

    Therapeutic Agents: Potential use in treating cardiovascular diseases.

Industry

    Chemical Synthesis: Utilization in the synthesis of other complex organic molecules.

    Pharmaceutical Manufacturing: Production of active pharmaceutical ingredients.

Wirkmechanismus

The mechanism of action of 5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves:

    Molecular Targets: Interaction with calcium channels, inhibiting calcium influx into cells.

    Pathways: Modulation of intracellular calcium levels, affecting muscle contraction and neurotransmitter release.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Selected DHP Derivatives

Compound Name Substituents at Position 3 Substituents at Position 5 4-Aryl Group Key Structural Differences
Target Compound Methyl ester 2-hydroxyethyl ester 3-nitrophenyl Hydroxyethyl group enhances polarity.
Lercanidipine HCl Methyl ester 1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl 3-nitrophenyl Bulky diphenylpropylamino group increases lipophilicity (Log P = 6.4) .
(S)-3-ethyl 5-methyl analog (Compound 4) Ethyl ester Methyl ester 3-nitrophenyl Simpler ester groups; lacks hydroxyl functionality .
3-O-(2-methoxyethyl) 5-O-propan-2-yl analog 2-methoxyethyl ester Isopropyl ester 3-nitrophenyl Methoxyethyl and isopropyl groups balance lipophilicity .
5-O-(1-benzylpiperidin-3-yl) analog Methyl ester 1-benzylpiperidin-3-yl ester 3-nitrophenyl Piperidinyl group introduces basicity and bulk .

Key Observations :

  • The target compound’s 2-hydroxyethyl ester provides intermediate polarity between highly lipophilic analogs (e.g., lercanidipine) and hydrophilic derivatives (e.g., 3-O-(2-methoxyethyl) analogs).
  • Bulky substituents (e.g., benzylpiperidinyl in ) enhance receptor binding affinity but may reduce solubility.

Physicochemical Properties

Table 2: Physicochemical Data of Selected DHPs

Compound Name Log P Solubility (mg/mL) Melting Point (°C) Stability
Target Compound* ~3.5 (estimated) >1 (aqueous) 180–185 (predicted) Stable in acidic conditions; hydrolyzes in basic media.
Lercanidipine HCl 6.4 0.01 (water) 185–190 High lipophilicity enables membrane accumulation .
(S)-3-ethyl 5-methyl analog 2.8 <0.1 160–165 Lower stability due to ethyl ester hydrolysis .
3-O-(2-methoxyethyl) analog 3.1 0.5 170–175 Methoxyethyl resists hydrolysis better than hydroxyethyl .

Notes:

  • The hydroxyethyl group improves aqueous solubility compared to lercanidipine but may reduce membrane permeability.

Biologische Aktivität

5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of the dihydropyridine class of compounds, which are known for their diverse biological activities, particularly in cardiovascular pharmacology. This article reviews the biological activity of this compound, emphasizing its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the Hantzsch reaction, which is a well-established method for producing dihydropyridines. The reaction generally combines aldehydes, β-keto esters, and ammonium salts under acidic conditions. For instance, a related compound was synthesized using a one-pot multicomponent reaction involving ethyl acetoacetate and ammonium acetate at elevated temperatures .

Cardiovascular Effects

Dihydropyridines are primarily recognized as calcium channel blockers. The specific compound under discussion has shown significant vasodilatory effects. Nicardipine, a closely related compound, is noted for its ability to lower blood pressure by relaxing vascular smooth muscle . This vasodilatory action is attributed to its selective inhibition of calcium influx through L-type calcium channels.

Neuroprotective Effects

Research indicates that derivatives of dihydropyridine may also exert neuroprotective effects. For example, studies have shown that certain analogs can improve cerebral blood flow and provide protection against ischemic damage . The nitrophenyl group in this compound may enhance its lipophilicity and ability to cross the blood-brain barrier.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits potent activity against various enzymes. For instance, it has been identified as a significant inhibitor of α-amylase with an IC50 value of 35 ± 0.17 μM . This suggests potential applications in managing diabetes by regulating carbohydrate metabolism.

In Vivo Studies

Animal studies have provided insights into the cardiovascular effects of similar dihydropyridine compounds. For instance, the S-enantiomer of a related compound demonstrated approximately 19 times greater potency than its R counterpart in rat cardiac membranes . This stereoselectivity highlights the importance of molecular configuration in determining biological activity.

Case Studies

  • Case Study on Hypertension Management : A clinical trial involving nicardipine (a related dihydropyridine) demonstrated significant reductions in systolic and diastolic blood pressure among patients with hypertension. The study emphasized the drug's rapid onset and sustained action over 24 hours.
  • Neuroprotective Effects : A study investigated the neuroprotective properties of dihydropyridine derivatives in models of cerebral ischemia. Results showed that treatment with these compounds improved neurological scores and reduced infarct size compared to controls.

Data Tables

Biological Activity IC50 Value (μM) Notes
α-Amylase Inhibition35 ± 0.17Indicates potential for diabetes management
Calcium Channel BlockadeN/ARelated compounds show significant vasodilatory effects
Neuroprotection in IschemiaN/AImproved outcomes in animal models

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing dihydropyridine derivatives with nitroaryl substituents?

  • Methodological Answer : The Hantzsch dihydropyridine synthesis is widely used, involving a one-pot cyclocondensation of aldehydes, β-ketoesters, and ammonium acetate. For nitroaryl-substituted derivatives, the reaction conditions (solvent, temperature, and catalyst) are critical. For example, ethanol as a solvent under reflux (80–90°C) yields intermediates that are purified via recrystallization from DMF or aqueous ethanol .
  • Key Data :

SolventTemperatureYield (%)Purification Method
Ethanol80°C86Recrystallization
DMF120°C72Column Chromatography

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Assign peaks for diagnostic protons (e.g., NH at δ 6.82 ppm, aromatic protons at δ 7.47–7.81 ppm) and carbons (e.g., carbonyl groups at 165–168 ppm) .
  • FT-IR : Confirm ester C=O stretches (~1691 cm⁻¹) and NH stretches (~3275 cm⁻¹) .
  • Melting Point : Consistency with literature values (e.g., 126–128°C for similar derivatives) .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving structural ambiguities in dihydropyridine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. For example, diethyl 4-(3-nitrophenyl)-1,4-dihydropyridine derivatives crystallize in monoclinic systems (space group P2₁/c), with bond angles (e.g., O1–C3–C12–C13 = 159.81°) and torsional parameters confirming the planar nitroaryl substitution .
  • Key Data :

ParameterValue
Space GroupP2₁/c
Bond Angle (C–N–O)117.5°
Torsion Angle (C12–C11–C21)62.82°

Q. How do substituents on the dihydropyridine ring influence electronic properties and reactivity?

  • Methodological Answer : Electron-withdrawing groups (e.g., 3-nitrophenyl) decrease electron density on the dihydropyridine ring, as shown by computational methods (DFT). This affects redox behavior, with oxidation potentials shifting by ~0.2 V compared to unsubstituted analogs .
  • Key Insight : The 3-nitro group stabilizes the 1,4-dihydropyridine ring via resonance, reducing susceptibility to air oxidation.

Q. What strategies mitigate contradictions in biological activity data for structurally similar derivatives?

  • Methodological Answer :

Standardized Assays : Use consistent cell lines (e.g., HEK293 for calcium channel blocking assays).

Structural Modifications : Compare analogs with varying ester groups (e.g., methyl vs. ethyl) to isolate substituent effects .

Statistical Validation : Apply ANOVA to assess significance of IC₅₀ differences across derivatives .

Handling and Safety

Q. What safety precautions are recommended for handling nitroaryl-substituted dihydropyridines?

  • Methodological Answer :

  • PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation.
  • Storage : Store in amber vials at –20°C to prevent photodegradation .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal .

Data Reproducibility

Q. Why might NMR spectra of this compound vary between research groups?

  • Methodological Answer : Variations arise from:

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts NH protons (Δδ ~0.5 ppm) .
  • Impurities : Trace solvents (e.g., ethanol) may obscure peaks; use deuterated solvents with >99.9% purity.
  • Instrument Calibration : Ensure consistent probe tuning and shimming.

Computational Modeling

Q. Which computational tools predict the pharmacokinetic properties of nitroaryl-dihydropyridines?

  • Methodological Answer :

  • SwissADME : Predicts logP (~3.2) and bioavailability (Score: 0.55) .
  • AutoDock Vina : Models binding affinity to L-type calcium channels (ΔG ≈ –9.2 kcal/mol) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.